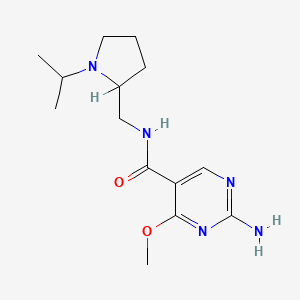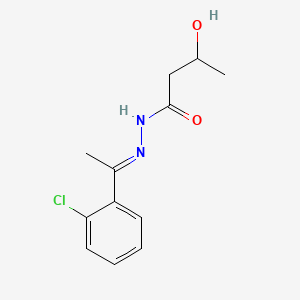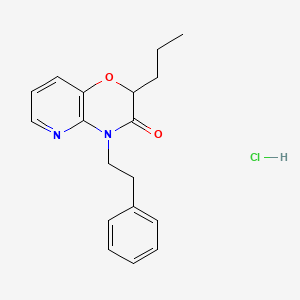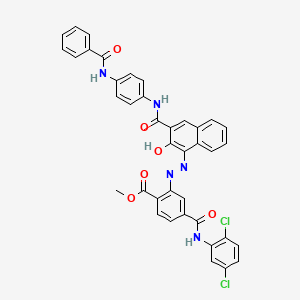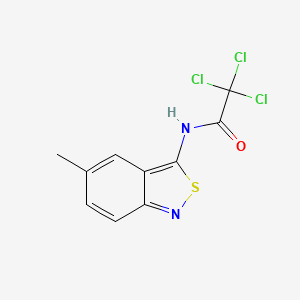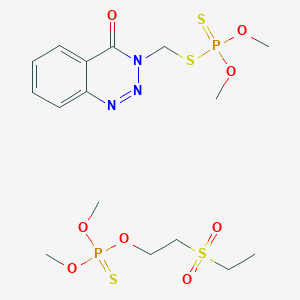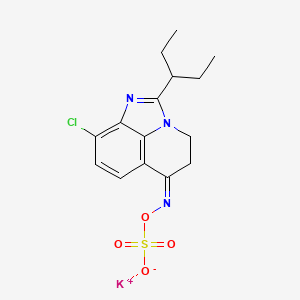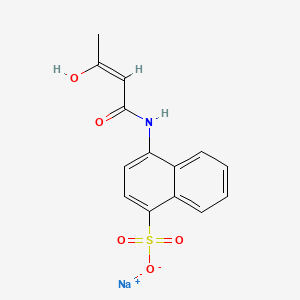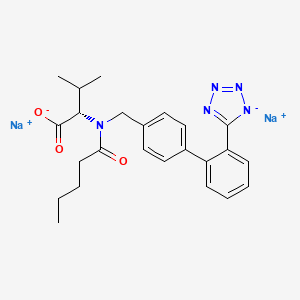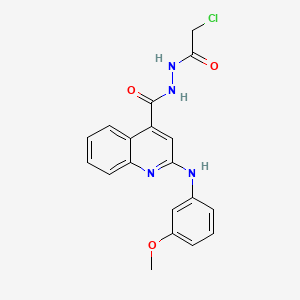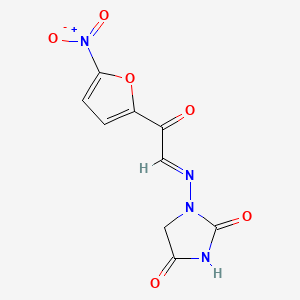![molecular formula C28H30N8O15 B12737911 1-[2-(dimethylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol CAS No. 96271-80-6](/img/structure/B12737911.png)
1-[2-(dimethylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(dimethylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde typically involves the reaction of 4-phenylpiperidine with 2-(dimethylamino)ethyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
For the synthesis of 2,4,6-trinitrophenol, phenol is nitrated using a mixture of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(dimethylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with halides or other electrophiles.
2,4,6-trinitrophenol is known for its explosive properties and undergoes:
Nitration: Further nitration can occur under extreme conditions, although it is already highly nitrated.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like iron and hydrochloric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, electrophiles.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives.
Scientific Research Applications
1-[2-(dimethylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde has applications in medicinal chemistry as a precursor for the synthesis of pharmaceuticals, particularly in the development of analgesics and anesthetics. It is also used in organic synthesis as an intermediate for more complex molecules.
2,4,6-trinitrophenol is used in the manufacture of explosives, dyes, and as a reagent in chemical analysis. Its ability to form highly colored complexes with metals makes it useful in spectrophotometric assays.
Mechanism of Action
The mechanism of action for 1-[2-(dimethylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde involves its interaction with biological targets such as receptors and enzymes. The dimethylamino group can interact with various neurotransmitter receptors, potentially modulating their activity.
2,4,6-trinitrophenol acts as a strong oxidizing agent, and its explosive properties are due to the rapid decomposition and release of gases upon ignition. It interacts with cellular components, causing oxidative stress and damage.
Comparison with Similar Compounds
Similar compounds to 1-[2-(dimethylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde include other piperidine derivatives like 4-phenylpiperidine and 1-(2-dimethylaminoethyl)piperidine. These compounds share similar structural features but differ in their functional groups and reactivity.
2,4,6-trinitrophenol is similar to other nitroaromatic compounds like 2,4-dinitrophenol and trinitrotoluene (TNT). These compounds are also used in explosives and have similar chemical properties but differ in their stability and reactivity.
Properties
CAS No. |
96271-80-6 |
|---|---|
Molecular Formula |
C28H30N8O15 |
Molecular Weight |
718.6 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol |
InChI |
InChI=1S/C16H24N2O.2C6H3N3O7/c1-17(2)12-13-18-10-8-16(14-19,9-11-18)15-6-4-3-5-7-15;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-7,14H,8-13H2,1-2H3;2*1-2,10H |
InChI Key |
NFYZEORABZRSOK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1CCC(CC1)(C=O)C2=CC=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


